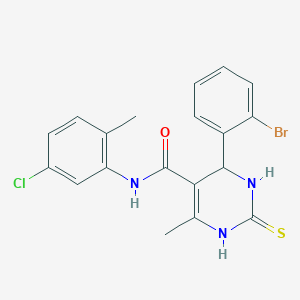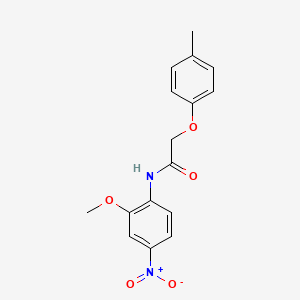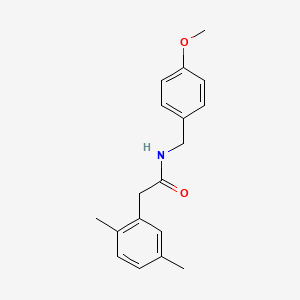![molecular formula C14H13BrN2O B5155261 N-[(3-bromophenyl)(phenyl)methyl]urea](/img/structure/B5155261.png)
N-[(3-bromophenyl)(phenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-bromophenyl)(phenyl)methyl]urea, also known as BPU, is a compound that has been extensively studied for its potential as a therapeutic agent. BPU belongs to the class of urea derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-[(3-bromophenyl)(phenyl)methyl]urea is not fully understood. However, it has been suggested that N-[(3-bromophenyl)(phenyl)methyl]urea acts by inhibiting the activity of tubulin, a protein that is essential for cell division. N-[(3-bromophenyl)(phenyl)methyl]urea binds to the colchicine site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. N-[(3-bromophenyl)(phenyl)methyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(3-bromophenyl)(phenyl)methyl]urea has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-[(3-bromophenyl)(phenyl)methyl]urea has been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling. N-[(3-bromophenyl)(phenyl)methyl]urea has also been shown to reduce the production of reactive oxygen species, which are known to contribute to cellular damage and disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-bromophenyl)(phenyl)methyl]urea in lab experiments is its high potency. N-[(3-bromophenyl)(phenyl)methyl]urea has been shown to be effective at low concentrations, making it a useful tool for studying the mechanisms of cancer and inflammation. However, N-[(3-bromophenyl)(phenyl)methyl]urea has also been found to be toxic to normal cells at high concentrations, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-[(3-bromophenyl)(phenyl)methyl]urea. One area of interest is the development of analogs of N-[(3-bromophenyl)(phenyl)methyl]urea with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of N-[(3-bromophenyl)(phenyl)methyl]urea with other anticancer agents. Additionally, the potential of N-[(3-bromophenyl)(phenyl)methyl]urea as a treatment for other diseases, such as Alzheimer's and Parkinson's, should be explored. Finally, the safety and efficacy of N-[(3-bromophenyl)(phenyl)methyl]urea in preclinical and clinical studies should be further evaluated.
In conclusion, N-[(3-bromophenyl)(phenyl)methyl]urea is a compound that has shown promise as an anticancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of tubulin and the induction of apoptosis in cancer cells. N-[(3-bromophenyl)(phenyl)methyl]urea has several biochemical and physiological effects, and its high potency makes it a useful tool for studying disease mechanisms. However, the toxicity of N-[(3-bromophenyl)(phenyl)methyl]urea to normal cells at high concentrations may limit its potential as a therapeutic agent. Future research should focus on developing analogs of N-[(3-bromophenyl)(phenyl)methyl]urea, investigating its synergistic effects with other anticancer agents, and exploring its potential as a treatment for other diseases.
Synthesemethoden
The synthesis of N-[(3-bromophenyl)(phenyl)methyl]urea involves the reaction of 3-bromoaniline and benzyl isocyanate in the presence of a catalyst. The resulting product is then treated with urea to obtain N-[(3-bromophenyl)(phenyl)methyl]urea. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(3-bromophenyl)(phenyl)methyl]urea has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. N-[(3-bromophenyl)(phenyl)methyl]urea has also been investigated for its anti-inflammatory properties. It has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Eigenschaften
IUPAC Name |
[(3-bromophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWCJQKPKLSFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5530315 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5155194.png)
![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)

![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)

![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)

![3-chloro-4-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5155241.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)


